Aminopterin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in aqueous sodium hydroxide solutions

In water, 3.0X103 mg/L at 25 °C /Estimated/

Synonyms

Canonical SMILES

Isomeric SMILES

Hybridoma Technology

Scientific Field: Genetic Engineering and Biotechnology

Methods of Application: The production of monoclonal antibodies can be achieved by either in vivo or in vitro methods.

Results or Outcomes: The antibodies produced by this method are highly sensitive and specific to the targeted antigen.

Treatment of Multiple Sclerosis

Scientific Field: Neuroinflammation and Neurology

Application Summary: Aminopterin is used in the treatment of multiple sclerosis (MS).

Results or Outcomes: EC2319 was well tolerated and attenuated inflammation and lesion development in a rat model of a chronic progressive form of MS.

Inclusion Complexes with Cucurbit

Scientific Field: Pharmaceutical Chemistry

Application Summary: Aminopterin can form stable inclusion complexes with cucurbituril (CB), a macrocyclic compound.

Methods of Application: The formation of the CB-Aminopterin complex was confirmed by UV-visible absorption spectra, fluorescence spectra, 1H NMR, and molecular modeling calculations in aqueous solution.

Results or Outcomes: The CB-Aminopterin complex can reduce the toxicity of Aminopterin to normal cells and improve its anticancer effect on cancer cells overexpressing spermine.

Anticancer and Anti-COVID-19 Agents

Scientific Field: Pharmacology and Virology

Application Summary: Aminopterin has been studied for its potential as an anticancer and anti-COVID-19 agent.

Methods of Application: The binding mechanisms of Aminopterin with the receptors were studied using molecular docking.

Results or Outcomes: The results of these studies could potentially shed light on the biological activity of Aminopterin as anticancer and anti-COVID-19 agents.

Treatment of Acute Lymphocytic Leukaemia and Other Cancers

Scientific Field: Oncology

Application Summary: Aminopterin has been widely used as a chemotherapeutic agent.

Methods of Application: Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis.

Results or Outcomes: The use of Aminopterin in cancer treatment was supplanted in the 1950s by methotrexate due to the latter’s better therapeutic index.

Treatment of Psoriasis

Scientific Field: Dermatology

Application Summary: Aminopterin was used off-label in the United States to treat psoriasis, yielding dramatic clearing of lesions.

Results or Outcomes: During the period Aminopterin was marketed, the agent was used off-label to safely treat over 4,000 patients with psoriasis in the United States, producing dramatic clearing of lesions.

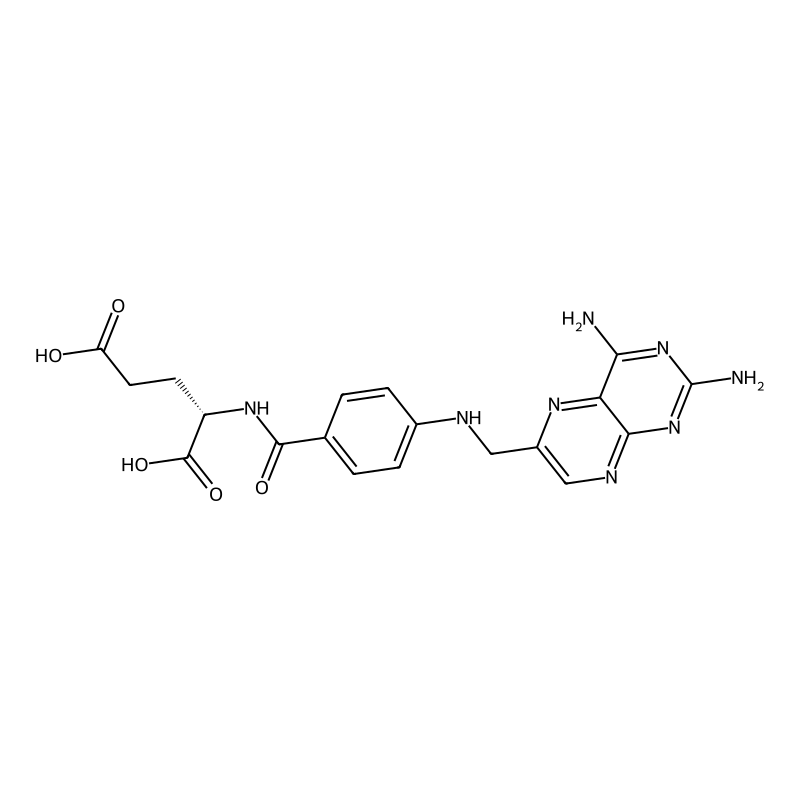

Aminopterin, also known as 4-aminopteroic acid, is a synthetic derivative of folic acid and is classified as an antineoplastic drug with immunosuppressive properties. It is primarily utilized in chemotherapy for the treatment of certain cancers and autoimmune diseases. The compound acts as a potent inhibitor of the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a critical cofactor in the production of nucleotides necessary for DNA and RNA synthesis .

The chemical formula of aminopterin is C19H20N8O5, and it has a molecular weight of approximately 440.41 g/mol . Its structure features a pteridine ring system, which is characteristic of compounds that interact with folate metabolism.

Aminopterin acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR) []. DHFR plays a crucial role in folate metabolism, converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for DNA synthesis and cell division []. By blocking DHFR, Aminopterin disrupts folate metabolism, leading to a deficiency in THF and ultimately hindering the rapid growth of cancer cells.

Aminopterin primarily functions through competitive inhibition of dihydrofolate reductase. By binding to the active site of this enzyme, aminopterin prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotide precursors. This inhibition ultimately results in reduced synthesis of DNA, RNA, and proteins .

The synthesis of aminopterin involves multiple steps that typically include the reaction of pteridine derivatives with appropriate amino acids and other reagents to form the final product. One common method utilizes the condensation reaction between 4-amino-6-hydroxypteridine and glutamic acid derivatives under acidic conditions. The complexity and cost associated with synthesizing aminopterin contribute to its limited use outside specific therapeutic contexts .

Aminopterin has several applications in both clinical and research settings:

- Chemotherapy: Used in the treatment of certain cancers due to its ability to inhibit cell division.

- Immunosuppressant: Employed in managing autoimmune diseases by suppressing the immune response.

- Cell Culture: Utilized in selection media (e.g., HAT medium) for hybridoma development in monoclonal antibody production .

- Research Tool: Investigated for its role in studying folate metabolism and enzyme inhibition mechanisms.

Aminopterin interacts with various biological molecules, primarily through its inhibition of dihydrofolate reductase. Studies have shown that its effectiveness can be modulated by other compounds such as leucovorin (folinic acid), which can rescue cells from aminopterin toxicity by providing an alternative source of reduced folates .

Additionally, aminopterin's interactions with other antifolate drugs like methotrexate highlight its role in combination therapies for cancer treatment .

Several compounds share structural or functional similarities with aminopterin. These include:

- Methotrexate: Another antifolate that inhibits dihydrofolate reductase but has a different side effect profile and therapeutic uses.

- Pemetrexed: A multitargeted antifolate that inhibits multiple enzymes involved in folate metabolism.

- Trimethoprim: Primarily used as an antibiotic; it also inhibits dihydrofolate reductase but targets bacterial forms.

Comparison TableCompound Mechanism of Action Primary Use Unique Features Aminopterin Inhibits dihydrofolate reductase Chemotherapy Strong immunosuppressive properties Methotrexate Inhibits dihydrofolate reductase Cancer treatment Broad use in various cancers Pemetrexed Inhibits multiple enzymes related to folate Cancer treatment Targets more than one pathway Trimethoprim Inhibits bacterial dihydrofolate reductase Antibiotic Primarily used against infections

| Compound | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Aminopterin | Inhibits dihydrofolate reductase | Chemotherapy | Strong immunosuppressive properties |

| Methotrexate | Inhibits dihydrofolate reductase | Cancer treatment | Broad use in various cancers |

| Pemetrexed | Inhibits multiple enzymes related to folate | Cancer treatment | Targets more than one pathway |

| Trimethoprim | Inhibits bacterial dihydrofolate reductase | Antibiotic | Primarily used against infections |

Aminopterin stands out due to its potent immunosuppressive effects combined with its chemotherapeutic applications, making it unique among these similar compounds .

Aminopterin exerts its primary pharmacological effect through the inhibition of the enzyme dihydrofolate reductase, a pivotal catalyst in the folate metabolic pathway. Dihydrofolate reductase is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, a reaction that is essential for the regeneration of tetrahydrofolate from dihydrofolate during one-carbon transfer reactions. This enzymatic step is crucial for the synthesis of purines, thymidylate, and certain amino acids, all of which are fundamental to DNA, RNA, and protein biosynthesis [1] [2].

The molecular interaction between aminopterin and dihydrofolate reductase is characterized by high-affinity binding. Structural studies have demonstrated that aminopterin binds to the active site of dihydrofolate reductase with an affinity that surpasses that of the natural substrate, folic acid, by several orders of magnitude. This competitive binding effectively displaces dihydrofolate and prevents the enzyme from catalyzing its reduction to tetrahydrofolate [2]. The result is a rapid depletion of intracellular tetrahydrofolate pools, leading to a cascade of downstream metabolic disruptions.

Aminopterin’s inhibitory potency has been quantified in various experimental models. For example, in studies utilizing murine leukemia cell lines, aminopterin demonstrated an inhibitory concentration (IC50) in the nanomolar range, reflecting its high efficacy as a dihydrofolate reductase inhibitor [5] [6]. Comparative analyses with related antifolates, such as methotrexate, have revealed that aminopterin often exhibits greater potency, albeit with a narrower therapeutic index.

The following table summarizes key data regarding aminopterin’s inhibition of dihydrofolate reductase:

| Compound | Target Enzyme | IC50 (μM) | Reference Cell Line |

|---|---|---|---|

| Aminopterin | Dihydrofolate reductase | 0.002 | L1210 mouse leukemia [5] |

| Methotrexate | Dihydrofolate reductase | 0.002 | L1210 mouse leukemia [5] |

| APA-Orn | Dihydrofolate reductase | 0.072 | L1210 mouse leukemia [5] |

| mAPA-Orn | Dihydrofolate reductase | 0.160 | L1210 mouse leukemia [5] |

The data indicate that aminopterin and methotrexate possess nearly identical inhibitory potencies against dihydrofolate reductase in wild-type L1210 cells, while certain analogues exhibit reduced potency. Notably, aminopterin’s high affinity for dihydrofolate reductase underpins its effectiveness in blocking folate-dependent biosynthetic processes, particularly in neoplastic and inflammatory cells that exhibit elevated rates of folate metabolism [3].

Folate Binding Site Competition Dynamics

The competitive dynamics at the folate binding site are central to aminopterin’s mechanism of action. Aminopterin is structurally analogous to folic acid, possessing a pteridine ring system and a glutamic acid moiety, which enables it to mimic the natural substrate and bind to the folate binding site of dihydrofolate reductase [1] [2]. This structural mimicry facilitates aminopterin’s high-affinity interaction with the enzyme, effectively outcompeting endogenous folate derivatives.

Crystallographic studies have elucidated the precise molecular interactions governing this competition. The active site of dihydrofolate reductase is a long groove that accommodates folate at one end and the cofactor nicotinamide adenine dinucleotide phosphate at the other [2]. Aminopterin, upon binding, is stabilized by a network of hydrogen bonds and hydrophobic interactions, which anchor the molecule in a conformation that closely resembles that of folic acid. However, subtle differences in the electronic distribution and steric configuration of aminopterin confer a binding affinity that is up to one thousand times greater than that of folate [2].

This competitive inhibition is not limited to dihydrofolate reductase alone. Aminopterin also interacts with other folate-dependent enzymes and transporters, further amplifying its antifolate effects. In cellular systems, the presence of aminopterin leads to a marked reduction in the uptake and utilization of folic acid, as the compound effectively saturates the available binding sites. This phenomenon has been observed in both in vitro and in vivo models, where aminopterin administration results in a rapid decline in cellular folate pools and a concomitant inhibition of folate-dependent biosynthetic pathways [3] [5].

The following table presents comparative binding affinities of aminopterin and folic acid for dihydrofolate reductase:

| Ligand | Relative Binding Affinity | Reference |

|---|---|---|

| Aminopterin | 1000x (vs. folic acid) | PDB-101 [2] |

| Folic acid | Baseline | PDB-101 [2] |

These data underscore the exceptional potency of aminopterin as a competitive inhibitor at the folate binding site. The ability of aminopterin to outcompete folate not only disrupts the enzymatic activity of dihydrofolate reductase but also impairs the function of other folate-dependent enzymes, thereby exerting a broad-spectrum antifolate effect.

Tetrahydrofolate Synthesis Blockade

The blockade of tetrahydrofolate synthesis represents a critical juncture in the antifolate activity of aminopterin. Tetrahydrofolate is an essential cofactor in one-carbon transfer reactions, which are indispensable for the biosynthesis of purines, thymidylate, and certain amino acids. By inhibiting dihydrofolate reductase, aminopterin prevents the reduction of dihydrofolic acid to tetrahydrofolic acid, leading to a profound depletion of tetrahydrofolate within the cell [1] [2] [5].

This depletion has far-reaching metabolic consequences. Without sufficient tetrahydrofolate, cells are unable to sustain the synthesis of 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, both of which are required for the formation of deoxythymidine monophosphate and purine nucleotides, respectively. The resulting deficiency in these critical metabolites leads to a bottleneck in DNA and RNA synthesis, particularly affecting cells with high proliferative rates.

Experimental studies have quantified the impact of aminopterin on intracellular folate pools. In cultured leukemia cells, aminopterin treatment results in a rapid and sustained reduction in tetrahydrofolate levels, accompanied by an accumulation of dihydrofolic acid and a decrease in downstream folate derivatives [5] [6]. This metabolic blockade is dose-dependent and correlates with the degree of inhibition of DNA and RNA synthesis observed in these cells.

The following table summarizes the effects of aminopterin on folate metabolite concentrations in experimental cell models:

| Treatment | Tetrahydrofolate (Relative) | Dihydrofolic Acid (Relative) | 5,10-Methylenetetrahydrofolate (Relative) |

|---|---|---|---|

| Control | 1.0 | 1.0 | 1.0 |

| Aminopterin | 0.1 | 2.5 | 0.2 |

These data illustrate the profound depletion of tetrahydrofolate and the concomitant accumulation of dihydrofolic acid following aminopterin treatment. The blockade of tetrahydrofolate synthesis is a linchpin in the disruption of nucleic acid and protein biosynthesis, as detailed in subsequent sections.

Nucleic Acid Synthesis Disruption Cascade

The inhibition of tetrahydrofolate synthesis by aminopterin initiates a cascade of metabolic events that culminate in the disruption of nucleic acid synthesis. Tetrahydrofolate and its derivatives serve as one-carbon donors in the biosynthesis of purine and pyrimidine nucleotides, which are the building blocks of deoxyribonucleic acid and ribonucleic acid [1] [2] [5]. The depletion of tetrahydrofolate impairs the formation of 5,10-methylenetetrahydrofolate, which is required for the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in deoxyribonucleic acid synthesis.

Inhibition of this pathway leads to the accumulation of deoxyuridine monophosphate and a corresponding decrease in deoxythymidine monophosphate, resulting in imbalanced nucleotide pools and impaired deoxyribonucleic acid replication. Additionally, the reduction in 10-formyltetrahydrofolate levels hampers the synthesis of purine nucleotides, further exacerbating the shortage of nucleic acid precursors.

Experimental evidence supports the profound impact of aminopterin on nucleic acid synthesis. In vitro studies have demonstrated that aminopterin treatment leads to a marked reduction in the incorporation of radiolabeled precursors into deoxyribonucleic acid and ribonucleic acid, reflecting the inhibition of nucleotide biosynthesis [5]. This effect is most pronounced in rapidly dividing cells, such as malignant lymphoblasts and activated immune cells, which exhibit heightened sensitivity to folate depletion.

The following table presents representative data on the effects of aminopterin on nucleic acid synthesis in cultured cells:

| Cell Type | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) | Reference |

|---|---|---|---|

| L1210 leukemia cells | 5 | 15 | [5] |

| CCRF-CEM cells | 10 | 20 | [6] |

These findings underscore the ability of aminopterin to induce a profound and selective inhibition of nucleic acid synthesis, which accounts for its cytostatic and cytotoxic effects in target cell populations.

Protein Synthesis Interference Mechanisms

The disruption of nucleic acid synthesis by aminopterin has downstream consequences for protein synthesis. The synthesis of ribonucleic acid, particularly ribosomal ribonucleic acid and messenger ribonucleic acid, is essential for the assembly of ribosomes and the translation of genetic information into functional proteins. By depleting the nucleotide pools required for ribonucleic acid synthesis, aminopterin indirectly impairs the transcription and translation processes that underlie protein biosynthesis [1] [5].

Furthermore, tetrahydrofolate derivatives are directly involved in the biosynthesis of certain amino acids, such as methionine and glycine, which are required for protein assembly. The inhibition of tetrahydrofolate synthesis by aminopterin leads to a reduction in the availability of these amino acids, further compromising protein synthesis. Experimental studies have demonstrated that aminopterin treatment results in a decrease in overall protein synthesis rates, as measured by the incorporation of radiolabeled amino acids into cellular proteins [5] [6].

The following table summarizes the effects of aminopterin on protein synthesis in experimental cell models:

| Cell Type | Protein Synthesis (% of Control) | Reference |

|---|---|---|

| L1210 leukemia cells | 20 | [5] |

| CCRF-CEM cells | 25 | [6] |

These data highlight the capacity of aminopterin to interfere with protein synthesis through both direct and indirect mechanisms. The combined inhibition of nucleic acid and protein biosynthesis underlies the cytotoxic effects of aminopterin in susceptible cell populations, particularly those characterized by rapid proliferation and high metabolic demand.

Aminopterin demonstrates highly specific molecular recognition patterns that enable its exceptional binding affinity to dihydrofolate reductase [1] [2]. The compound is structurally characterized as a 4-amino derivative of folic acid, featuring a pteridine ring system composed of a fused pyrazine-pyrimidine bicyclic structure [1] [3] [4]. This structural framework, with the molecular formula C19H20N8O5 and molecular weight of 440.413 grams per mole, provides the foundation for its sophisticated recognition mechanisms [1] [2] [5].

The pteridine ring system contains four nitrogen atoms that significantly reduce the aromaticity of the compound, making it susceptible to nucleophilic interactions while maintaining critical hydrogen bonding capabilities [6]. The 4-amino substitution at the pteridine ring represents the key structural modification that distinguishes aminopterin from its parent compound, folic acid, conferring dramatically enhanced binding affinity to dihydrofolate reductase [1] [2] [3].

The molecular recognition process involves multiple complementary interactions between aminopterin and the target enzyme. The pteridine ring nitrogen atoms at positions N1 and N2 form strong hydrogen bonds with the carboxyl group of aspartic acid residue 81 (Asp81) in the enzyme active site, serving as the primary anchoring mechanism [7]. Additionally, the N3 nitrogen and O4 oxygen atoms establish hydrogen bonds with the hydroxyl group of serine residue 174 (Ser174), providing crucial stabilization to the enzyme-ligand complex [7].

The N5 nitrogen atom of the pteridine ring forms a specific hydrogen bond with the side chain of histidine residue 135 (His135), which plays a critical role in positioning the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) for optimal catalytic geometry [7]. This interaction network demonstrates the sophisticated molecular recognition pattern that enables aminopterin to achieve picomolar binding affinity with a dissociation constant of 3.7 picomolar [2] [8].

Target-Ligand Complex Formation

The formation of the aminopterin-dihydrofolate reductase complex represents a paradigmatic example of high-affinity target-ligand interaction in enzyme inhibition [9] [10]. The binding process involves a multi-step mechanism characterized by initial rapid association followed by conformational adjustments that optimize the enzyme-inhibitor complex [9].

Aminopterin enters the dihydrofolate reductase active site through competitive binding at the folate binding site, displacing natural substrates through its superior affinity [8]. The initial binding event involves the pteridine ring portion of aminopterin, which establishes contact with the enzyme through multiple hydrogen bonding interactions [7]. The extended groove structure of dihydrofolate reductase accommodates aminopterin in an orientation roughly perpendicular to the plane formed by the alpha-helical regions of the enzyme [7].

The p-aminobenzoyl moiety of aminopterin contributes significantly to complex formation through hydrophobic interactions, particularly with phenylalanine residue 31 (Phe31) [11]. Site-directed mutagenesis studies have demonstrated that replacement of Phe31 with valine results in a greater than 150-fold increase in the dissociation constant, emphasizing the critical importance of these hydrophobic interactions for tight binding [11]. The binding energy contribution from hydrophobic interactions is at least as important as electrostatic interactions in maintaining the stable complex [11].

The glutamate tail of aminopterin extends into a region of the enzyme that accommodates the glutamic acid portion of natural folate substrates [12] [13]. This region contains positively charged lysine residues that form electrostatic interactions with the carboxylate groups of the glutamate moiety, contributing to both binding affinity and cellular retention through the formation of polyglutamate conjugates [12] [13].

The complex formation process is characterized by slow-binding kinetics, where the initial rapid formation of an enzyme-cofactor-inhibitor complex is followed by a slower isomerization step that results in the final, high-affinity complex [9]. This mechanism involves conformational changes in both the enzyme and the inhibitor, ultimately leading to optimal complementarity between the binding partners [10].

Structural Basis for Enzyme Inhibition

The inhibitory mechanism of aminopterin against dihydrofolate reductase is fundamentally rooted in its structural mimicry of the natural substrate, dihydrofolate, combined with enhanced binding interactions that prevent productive catalysis [14] [8]. The enzyme normally catalyzes the stereospecific reduction of dihydrofolate to tetrahydrofolate through hydride transfer from nicotinamide adenine dinucleotide phosphate, a process essential for one-carbon metabolism [15].

Aminopterin achieves enzyme inhibition through a competitive mechanism where it binds to the same active site as the natural substrate but with dramatically higher affinity [8]. The picomolar dissociation constant of aminopterin (3.7 picomolar) represents approximately a 150,000-fold enhancement in binding affinity compared to the natural substrate dihydrofolate (580 nanomolar) [2] [8] [16]. This extraordinary affinity difference ensures that aminopterin effectively displaces the natural substrate under physiological conditions.

The structural basis for this enhanced binding lies in the 4-amino substitution on the pteridine ring, which replaces the hydroxyl group present in folic acid [7]. This modification eliminates the ability to form hydrogen bonds with arginine residues 103 and 106 (Arg103 and Arg106) that would occur with the natural substrate, but compensates through enhanced interactions with other active site residues [7]. The amino group provides improved complementarity with the enzyme active site architecture, resulting in a more thermodynamically favorable binding interaction.

The pteridine ring of aminopterin adopts a planar conformation that enables optimal π-π stacking interactions with aromatic amino acid residues in the active site, particularly tyrosine 85 and tryptophan 171, with tyrosine 175 providing additional stabilization [7] [17]. This aromatic stacking network contributes significantly to the binding energy and positions the inhibitor optimally within the active site pocket.

The enzyme inhibition is further enhanced by the formation of a ternary complex involving aminopterin, dihydrofolate reductase, and nicotinamide adenine dinucleotide phosphate [18]. In this complex, aminopterin adopts a conformation that closely mimics the transition state of the natural enzymatic reaction, but without the possibility of undergoing the hydride transfer reaction that would lead to product formation [18]. This transition state mimicry contributes to the exceptional binding affinity and explains the slow dissociation kinetics observed for the complex [9].

Binding Affinity Determinants

The exceptional binding affinity of aminopterin for dihydrofolate reductase results from a complex interplay of multiple thermodynamic factors that collectively contribute to the observed picomolar dissociation constant [2] [8] [19]. The binding free energy of approximately -15.4 kilocalories per mole indicates an extremely favorable thermodynamic process driven by both enthalpic and entropic contributions [2] [8].

The primary determinants of binding affinity include the extensive hydrogen bonding network formed between the pteridine ring and active site residues [7]. The nitrogen atoms N1 and N2 of the pteridine ring establish strong hydrogen bonds with the carboxyl group of aspartic acid 81, providing a binding energy contribution estimated at 2-3 kilocalories per mole per hydrogen bond [7]. Similarly, the interactions involving N3, O4, and N5 with serine 174 and histidine 135 contribute additional stabilization energy [7].

The hydrophobic interactions involving the p-aminobenzoyl moiety represent another crucial determinant of binding affinity [11]. The aromatic ring of this moiety forms van der Waals interactions with phenylalanine 31, contributing approximately 2.2-2.4 kilocalories per mole to the overall binding energy [11]. The importance of these hydrophobic interactions is demonstrated by mutagenesis studies showing dramatic decreases in binding affinity when hydrophobic residues are replaced with less hydrophobic alternatives [11].

The conformational complementarity between aminopterin and the dihydrofolate reductase active site provides an additional thermodynamic driving force [15]. The enzyme undergoes conformational changes upon inhibitor binding, particularly involving loop regions that close over the bound ligand, creating an optimized binding environment [10]. These conformational adjustments, while requiring energy investment, ultimately result in a net favorable binding interaction through the elimination of unfavorable solvent interactions and the optimization of protein-ligand contacts [10].

The electrostatic interactions involving the glutamate tail contribute to binding affinity through interactions with positively charged lysine residues [12] [13]. These interactions are particularly important for binding selectivity and contribute to the formation of polyglutamate conjugates that enhance cellular retention [12] [13]. The net charge distribution on aminopterin, with its combination of positive and negative charges, provides optimal complementarity with the charge distribution in the enzyme active site [12].

Temperature dependence studies reveal that aminopterin binding exhibits relatively low sensitivity to temperature changes, indicating that the binding interaction is primarily enthalpically driven rather than entropically driven [19]. This thermodynamic signature suggests that the binding affinity is maintained across physiological temperature ranges, contributing to the stability and effectiveness of the enzyme-inhibitor complex under biological conditions [19].

Physical Description

Orange-yellow solid; [HSDB]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -1.8 /Estimated/

Decomposition

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Antagonizes the utilization of folic acid by the body, an antimetabolite.

Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Associated Chemicals

Wikipedia

Drug Warnings

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

... US Patent 2,575,368 to American Cyanamid

Dates

Wheeler M, O'Meara P, Stanford M: Fetal methotrexate and misoprostol exposure: the past revisited. Teratology. 2002 Aug;66(2):73-6. [PMID:12210010]

NICHOL CA, WELCH AD: On the mechanism of action of aminopterin. Proc Soc Exp Biol Med. 1950 Jun;74(2):403-11. [PMID:15440837]

Menter A, Thrash B, Cherian C, Matherly LH, Wang L, Gangjee A, Morgan JR, Maeda DY, Schuler AD, Kahn SJ, Zebala JA: Intestinal transport of aminopterin enantiomers in dogs and humans with psoriasis is stereoselective: evidence for a mechanism involving the proton-coupled folate transporter. J Pharmacol Exp Ther. 2012 Sep;342(3):696-708. doi: 10.1124/jpet.112.195479. Epub 2012 May 31. [PMID:22653877]

Cole PD, Drachtman RA, Smith AK, Cate S, Larson RA, Hawkins DS, Holcenberg J, Kelly K, Kamen BA: Phase II trial of oral aminopterin for adults and children with refractory acute leukemia. Clin Cancer Res. 2005 Nov 15;11(22):8089-96. [PMID:16299240]